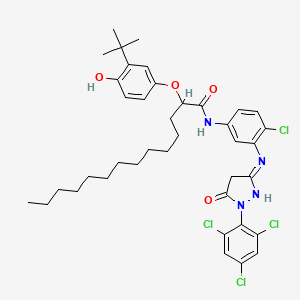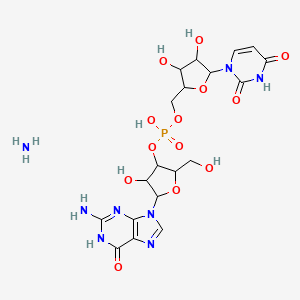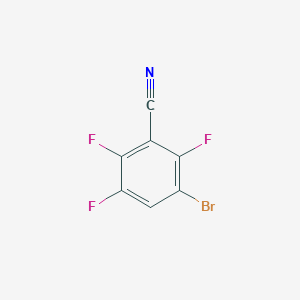
3-Bromo-2,5,6-trifluorobenzonitrile
Descripción general
Descripción
3-Bromo-2,5,6-trifluorobenzonitrile is a chemical compound with the CAS Number: 485318-78-3 . It has a molecular weight of 235.99 and its IUPAC name is 3-bromo-2,5,6-trifluorobenzonitrile .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5,6-trifluorobenzonitrile can be represented by the InChI code: 1S/C7HBrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H . This indicates that the molecule consists of a benzene ring with bromo, trifluoro, and nitrile substituents.Physical And Chemical Properties Analysis
3-Bromo-2,5,6-trifluorobenzonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Environmental and Toxicological Studies
3-Bromo-2,5,6-trifluorobenzonitrile does not directly appear in the literature I reviewed. However, related brominated compounds have been extensively studied for their environmental concentrations, toxicological impacts, and applications in various fields, including their role in synthesis processes and potential implications in medicinal chemistry. This context provides a broader understanding of the chemical family to which 3-Bromo-2,5,6-trifluorobenzonitrile belongs, highlighting its potential applications and significance in scientific research.
Environmental Presence and Impact : Brominated compounds, including derivatives like 3-Bromo-2,5,6-trifluorobenzonitrile, are noted for their widespread production and environmental presence, particularly due to their use in flame retardants and other industrial applications. These substances, including 2,4,6-Tribromophenol and novel brominated flame retardants, are ubiquitous in the environment, raising concerns about their toxicokinetics, toxicodynamics, and environmental degradation products. The persistence and bioaccumulation potential of these compounds necessitate ongoing research into their environmental fate and toxicological effects (Koch & Sures, 2018); (Zuiderveen et al., 2020).
Toxicological Studies and Health Implications : The health effects of related brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), have been subject to extensive review. These studies highlight the similarity in the toxicity profiles of brominated and chlorinated compounds, underscoring the need for a deeper understanding of the health implications associated with exposure to such chemicals. The research suggests a significant potential for adverse health outcomes, including carcinogenicity, linked to the environmental presence of brominated flame retardants and their degradation products (Birnbaum et al., 2003).
Applications in Organic Synthesis and Medicinal Chemistry
Synthetic Applications : The structural characteristics and reactivity of brominated compounds like 3-Bromo-2,5,6-trifluorobenzonitrile make them valuable in organic synthesis, particularly in the construction of carbo- and heterocyclic compounds. These materials play critical roles in the development of new pharmaceuticals, agrochemicals, and materials science applications. Studies on the control of regiochemistry in radical cyclizations have highlighted the utility of brominated substrates in achieving precise synthetic outcomes, underscoring the importance of such compounds in medicinal chemistry and organic synthesis (Ishibashi & Tamura, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-2,5,6-trifluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXLZWPGCSVVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5,6-trifluorobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



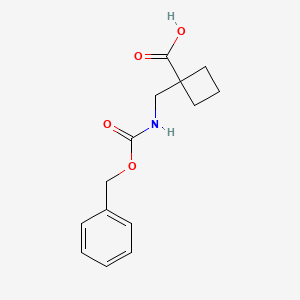
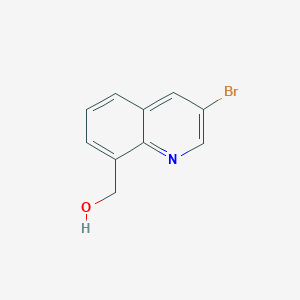
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)
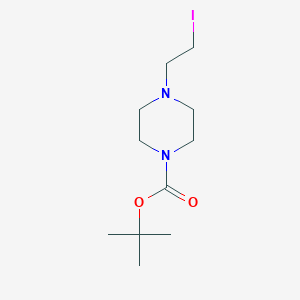
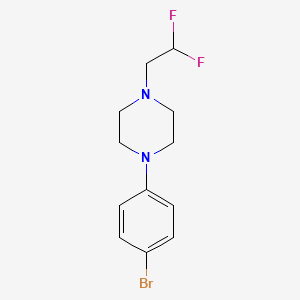
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)
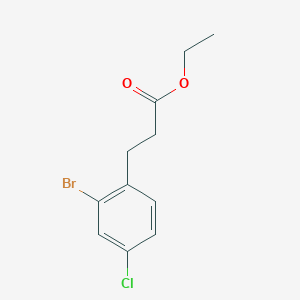

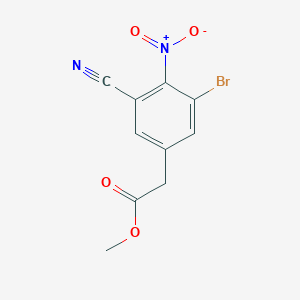
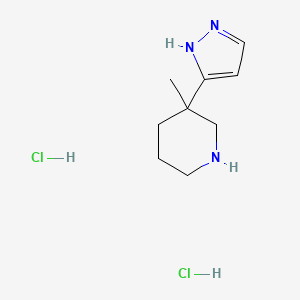
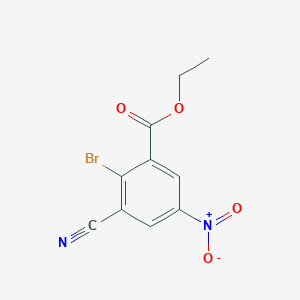
![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)
